2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL (3,4-DICHLOROBENZYL) ETHER
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Overview
Description
2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL (3,4-DICHLOROBENZYL) ETHER is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including material science, pharmaceuticals, and industrial chemistry. The unique structure of this compound, featuring both benzotriazole and dichlorobenzyl ether moieties, suggests potential for interesting chemical properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL (3,4-DICHLOROBENZYL) ETHER typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzotriazole Moiety: Starting with the synthesis of the benzotriazole ring through cyclization reactions involving ortho-substituted anilines and nitrous acid.
Etherification: The benzotriazole derivative can then be reacted with 3,4-dichlorobenzyl chloride in the presence of a base (e.g., potassium carbonate) to form the ether linkage.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the benzotriazole ring.
Reduction: Reduction reactions could target the nitro groups if present in the precursor molecules.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Photostabilizers: Benzotriazole derivatives are often used as UV stabilizers in polymers and coatings.
Catalysts: These compounds can act as ligands in coordination chemistry, facilitating various catalytic processes.
Biology and Medicine
Pharmaceuticals: Potential use as intermediates in the synthesis of drugs, particularly those targeting enzymes or receptors.
Biological Probes: Used in the development of fluorescent probes for biological imaging.
Industry
Material Science: Application in the development of advanced materials with specific optical or electronic properties.
Corrosion Inhibitors: Used to protect metals from corrosion, particularly in harsh environments.
Mechanism of Action
The mechanism of action of 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL (3,4-DICHLOROBENZYL) ETHER would depend on its specific application. For example:
UV Stabilization: The benzotriazole moiety absorbs UV light, preventing degradation of the material.
Catalysis: The compound may coordinate with metal ions, altering their electronic properties and facilitating catalytic reactions.
Comparison with Similar Compounds
Similar Compounds
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenol: Similar structure but lacks the dichlorobenzyl ether group.
2-(2H-1,2,3-benzotriazol-2-yl)-4-methylphenyl benzyl ether: Similar but with a benzyl group instead of dichlorobenzyl.
Uniqueness
The presence of both benzotriazole and dichlorobenzyl ether groups in 2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENYL (3,4-DICHLOROBENZYL) ETHER may confer unique properties, such as enhanced stability, specific reactivity, or improved performance in its applications.
Properties
Molecular Formula |
C20H15Cl2N3O |
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Molecular Weight |
384.3 g/mol |
IUPAC Name |
2-[2-[(3,4-dichlorophenyl)methoxy]-5-methylphenyl]benzotriazole |
InChI |
InChI=1S/C20H15Cl2N3O/c1-13-6-9-20(26-12-14-7-8-15(21)16(22)11-14)19(10-13)25-23-17-4-2-3-5-18(17)24-25/h2-11H,12H2,1H3 |
InChI Key |
AUZVXKGXWRBFMF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl)N3N=C4C=CC=CC4=N3 |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl)N3N=C4C=CC=CC4=N3 |
Origin of Product |
United States |
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